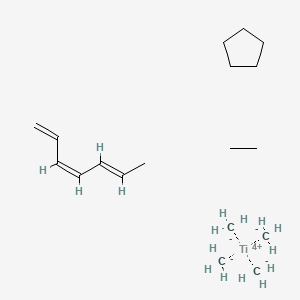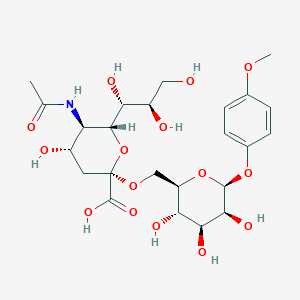
Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98% (abbreviated as RuCl2(bpy-dca)Cl) is a compound that has been studied for its potential applications in various fields, such as organic synthesis, catalysis, and biochemistry. This compound is a coordination complex of ruthenium, chloride, and two ligands, bipyridine and 4,4'-dicarboxy-2,2'-bipyridine (bpy-dca). It is a red-orange crystalline solid that is soluble in organic solvents.
Mécanisme D'action
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl acts as a catalyst in the reaction of organic compounds. It is believed that the ruthenium atom binds to the ligands, forming a coordination complex. The complex then binds to the substrate, allowing the reaction to occur. The complex then releases the product and the ruthenium atom is regenerated, allowing the reaction to be repeated.
Biochemical and Physiological Effects
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl has been studied for its potential biochemical and physiological effects. Studies have shown that it can bind to proteins, which can affect their structure and function. It has also been shown to inhibit certain enzymes, which can affect the metabolism of cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl in laboratory experiments has several advantages. It is relatively stable, so it can be stored for long periods of time. It can also be used in a variety of reactions, making it a versatile tool for organic synthesis. However, it is toxic, so it must be handled with care and precautions should be taken to protect laboratory personnel.
Orientations Futures
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl has potential applications in many fields, such as medicine, agriculture, and biotechnology. In medicine, it could be used to study the structure and function of proteins, which could lead to new drugs and treatments. In agriculture, it could be used to develop new catalysts for the synthesis of organic compounds. In biotechnology, it could be used to study the structure and function of enzymes, which could lead to new enzymes for use in biotechnology applications.
Méthodes De Synthèse
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl can be synthesized using two methods. The first method is the reaction of ruthenium trichloride with a mixture of 4,4'-dicarboxy-2,2'-bipyridine and p-cymene in acetonitrile. The second method is the reaction of ruthenium trichloride with 4,4'-dicarboxy-2,2'-bipyridine in dimethylformamide. Both methods yield RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl in high yields.
Applications De Recherche Scientifique
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl has been studied for its potential applications in various fields, such as organic synthesis, catalysis, and biochemistry. In organic synthesis, it has been used as a catalyst for the synthesis of polymers and other organic compounds. In catalysis, it has been used to catalyze the hydrogenation of alkenes and alkynes. In biochemistry, it has been used to study the structure and function of proteins and other biological molecules.
Propriétés
IUPAC Name |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4.C10H14.2ClH.Ru/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;1-8(2)10-6-4-9(3)5-7-10;;;/h1-6H,(H,15,16)(H,17,18);4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXJOCGXOPIBRO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.[Cl-].Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O4Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)


![2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane](/img/structure/B6313658.png)
![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)
![N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6313664.png)
![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313675.png)
